molecular formula C12H11BrS B8091286 2-(5-Bromo-2-methylbenzyl)thiophene

2-(5-Bromo-2-methylbenzyl)thiophene

Cat. No. B8091286
M. Wt: 267.19 g/mol
InChI Key: JXPVRPLWSXFEBH-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylbenzyl)thiophene is a useful research compound. Its molecular formula is C12H11BrS and its molecular weight is 267.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Electroreduction to Form Benzo[b]Thiophenes : The electroreduction of certain dithioates has been found to lead to the formation of various benzo[b]thiophenes, indicating a potential pathway for synthesizing related compounds including those similar to 2-(5-Bromo-2-methylbenzyl)thiophene (Voss & Dannat, 2015).

  • Synthesis of Charge-Transporting Materials : The synthesis and bromination selectivity of diarylamino benzo[b]thiophenes, used as charge-transporting materials, suggest the potential of similar thiophene derivatives in electronic applications (Wu et al., 2013).

  • Vibrational Spectra and DFT Simulations : Studies involving vibrational spectra and density functional theory (DFT) simulations of bromo-methyl-thiophene derivatives provide insights into the molecular structure and properties of such compounds, which can be relevant for materials science and chemistry (Balakit et al., 2017).

  • Potential Anticancer Activity : The synthesis of fluorophenyl and iodo-methylbenzyl thiophene derivatives and their in vitro anticancer activity on lung cancer cells highlight the potential medicinal applications of related thiophene compounds (Zhou et al., 2020).

  • Photostabilizers for Poly(vinyl chloride) : Thiophene derivatives have been synthesized and used as photostabilizers for rigid poly(vinyl chloride), indicating their utility in enhancing the durability of certain plastics against UV radiation (Balakit et al., 2015).

  • Antimicrobial Activity : The synthesis and evaluation of thiophene-containing compounds with benzimidazole or triazole moieties reveal promising antibacterial and antifungal activities, suggesting the potential of thiophene derivatives in pharmaceutical applications (Mabkhot et al., 2017).

properties

IUPAC Name

2-[(5-bromo-2-methylphenyl)methyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrS/c1-9-4-5-11(13)7-10(9)8-12-3-2-6-14-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPVRPLWSXFEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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